Methyldiphenylphosphine oxide
Overview
Description
Methyldiphenylphosphine oxide is a white crystalline powder . It is used as a catalyst for various reactions such as chlorination and bromination (halogenation) of alcohols under Appel conditions, hydrosilylation reactions, and enantioselective cyanosilylation of ketones .
Synthesis Analysis
The most widely used synthetic route for phosphine oxides, including Methyldiphenylphosphine oxide, is the oxidation of their corresponding phosphine precursors .Molecular Structure Analysis
The molecular formula of Methyldiphenylphosphine oxide is C13H13OP . Its molecular weight is 216.2155 . The InChI string isInChI=1S/C13H13OP/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
. Chemical Reactions Analysis
Methyldiphenylphosphine oxide is known to be involved in various catalytic organic reactions. These include the enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane .Physical And Chemical Properties Analysis
Methyldiphenylphosphine oxide is a white crystalline powder . Its molecular weight is 216.22 .Scientific Research Applications
Catalysis in Organic Synthesis
MDPO serves as a versatile ligand in catalysis, particularly in cross-coupling reactions which are pivotal in constructing complex organic molecules. Its applications include:
- Buchwald-Hartwig Amination : MDPO is used to facilitate the coupling of aryl halides with amines, producing aryl amines, which are key intermediates in pharmaceuticals .
- Suzuki-Miyaura Coupling : It aids in the formation of carbon-carbon bonds between aryl compounds, which is essential for synthesizing various organic electronic materials .
- Negishi Coupling : MDPO is involved in the coupling of organozinc reagents with aryl halides, useful in the synthesis of complex natural products .
Halogenation of Alcohols
Under Appel conditions, MDPO acts as a catalyst for the chlorination and bromination of alcohols. This transformation is crucial for introducing halide functionalities into organic molecules, which can further undergo various nucleophilic substitution reactions .
Hydrosilylation Reactions
MDPO catalyzes the addition of silanes to alkenes, a reaction known as hydrosilylation. This process is fundamental in the production of silicones, which have applications ranging from medical devices to sealants .
Enantioselective Synthesis
In the realm of asymmetric synthesis, MDPO is employed in the enantioselective cyanosilylation of ketones. This reaction is significant for producing chiral alcohols, which are building blocks for many biologically active compounds .
Mechanism of Action
Target of Action
Methyldiphenylphosphine oxide, a type of aminophosphine oxide (AmPO), is primarily involved in catalytic organic reactions . It serves as an exciting ligand system for the coordination chemistry of actinides .
Mode of Action
The compound interacts with its targets through its highly basic ‘P=O’ groups . These groups favor smooth and unexpected behavior, making the compound flexible and adaptable in various chemical reactions .
Biochemical Pathways
Methyldiphenylphosphine oxide is involved in several catalytic organic reactions, including the enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane . These reactions demonstrate the diverse properties of AmPOs and their metal complexes, depending on the basicity of the phosphoryl group, and the nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .
Result of Action
The result of methyldiphenylphosphine oxide’s action is primarily observed in the changes it induces in organic reactions. For instance, it can facilitate the enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane . These changes can significantly influence the outcomes of the reactions in which the compound is involved.
Action Environment
The action, efficacy, and stability of methyldiphenylphosphine oxide can be influenced by various environmental factors. For instance, the basicity of the phosphoryl group and the nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal can affect the compound’s behavior
Safety and Hazards
Future Directions
Although many phosphine oxides, including Methyldiphenylphosphine oxide, have already been discovered and developed, there are still opportunities for further developments towards new extraction processes and new catalytic materials by fine-tuning the electronic and steric properties of substituents on the central phosphorus atom .
properties
IUPAC Name |
[methyl(phenyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13OP/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGCITODQASXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175556 | |
Record name | Phosphine oxide, diphenylmethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyldiphenylphosphine oxide | |
CAS RN |
2129-89-7 | |
Record name | Methyldiphenylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2129-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine oxide, diphenylmethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002129897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyldiphenylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphine oxide, diphenylmethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyldiphenylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Methyldiphenylphosphine oxide (MDPPO) has the molecular formula C13H13OP and a molecular weight of 216.23 g/mol. Key spectroscopic data includes:
- Infrared Spectroscopy (IR): Characteristic peaks for P=O and aromatic C-H stretches. []
- Nuclear Magnetic Resonance (NMR):
A: Methyldiphenylphosphine oxide exhibits solubility in a range of solvents, including: benzene, toluene, ethylbenzene, xylene isomers (o-xylene, m-xylene, p-xylene), ethyl acetate, and binary solvent mixtures like acetone/n-hexane and benzene/ethyl acetate. []
A: While specific dissolution rate studies aren't detailed in the provided abstracts, the solubility of Methyldiphenylphosphine oxide has been experimentally determined in various solvents. This information is crucial for understanding its behavior in different reaction media and can indirectly provide insights into dissolution characteristics. []
A: While not a catalyst itself, Methyldiphenylphosphine oxide is utilized as a reactant in manganese(I)-catalyzed alkenylation reactions with arylmethyl alcohols. These reactions offer a sustainable route to trans-alkenylphosphine oxides, with water and hydrogen gas as byproducts. []
A: Research has revealed the existence of multiple polymorphic forms of Methyldiphenylphosphine oxide. These forms were discovered through in-situ solid-state NMR techniques, highlighting the power of this method in polymorphism studies. [, ]
A: Yes, Methyldiphenylphosphine oxide has been incorporated into the backbone of poly(urethane-imide)s. This incorporation aims to enhance flame retardancy in the resulting polymers, showcasing its potential in developing safer materials. []
A: Methyldiphenylphosphine oxide acts as a ligand, coordinating to metal centers through its oxygen atom. This behavior is observed in its complexes with indium trihalides, where it forms both covalent and ionic species depending on the halide and phosphine oxide substituents. []
ANone: A variety of techniques are employed to study Methyldiphenylphosphine oxide, including:
- Spectroscopy: Infrared (IR) spectroscopy, 1H NMR, and 31P NMR are routinely used for structural characterization. [, , , ]
- Chromatography: High-performance liquid chromatography (HPLC) enables the separation and analysis of isomers. []
- Thermal Analysis: Differential scanning calorimetry (DSC) provides information on thermal properties like melting point and phase transitions. [, ]
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